2,5-dichloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide
Overview
Description
2,5-dichloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the benzamide ring, a fluorobenzyl group attached to the nitrogen atom, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the fluorobenzyl group: The pyrazole intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the N-(4-fluorobenzyl)pyrazole derivative.
Formation of the benzamide: The final step involves the reaction of the N-(4-fluorobenzyl)pyrazole derivative with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Coupling reactions: Common reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
Substitution reactions: Products include substituted benzamides with different functional groups replacing the chlorine atoms.
Oxidation and reduction reactions: Products include oxidized or reduced derivatives of the original compound.
Coupling reactions: Products include new compounds with extended carbon chains or aromatic systems.
Scientific Research Applications
2,5-dichloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide has several scientific research applications, including:
Medicinal chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials science: The compound can be used as a building block for the synthesis of new materials with unique properties, such as polymers or liquid crystals.
Biological research: The compound can be used as a tool to study the biological activity of related compounds and to investigate the mechanisms of action of potential drugs.
Chemical synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological system being studied. For example, the compound may inhibit the activity of a particular enzyme by binding to its active site, or it may act as an agonist or antagonist of a specific receptor.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
2,5-dichloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide is unique due to the presence of the pyrazole ring and the fluorobenzyl group, which confer specific chemical and biological properties. The combination of these functional groups can result in enhanced binding affinity to specific targets, improved pharmacokinetic properties, and unique reactivity in chemical synthesis.
Properties
IUPAC Name |
2,5-dichloro-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2FN3O/c18-12-3-6-16(19)15(7-12)17(24)22-14-8-21-23(10-14)9-11-1-4-13(20)5-2-11/h1-8,10H,9H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOZMEYJABJDCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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